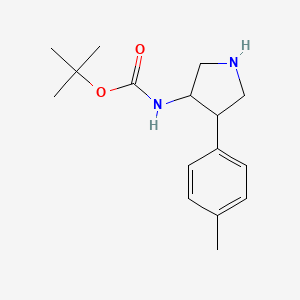

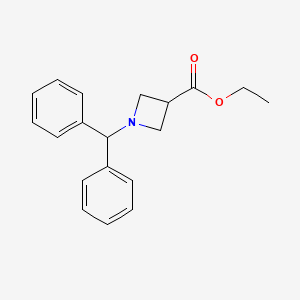

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate is a compound that has been the subject of various studies due to its potential applications in medicinal chemistry and as a building block for more complex molecules. The compound features a pyrrolidine ring, which is a common motif in many biologically active molecules, and is substituted with tert-butyl and p-tolyl groups, which can influence its physical and chemical properties as well as its reactivity .

Synthesis Analysis

The synthesis of related tert-butyl carbamate compounds has been explored in several studies. For instance, a practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate was developed, which could serve as a scaffold for chiral ligands and peptide nucleic acids (PNAs) . Another study described the regioselective addition of tert-butyl magnesium reagents to pyridine derivatives, leading to the synthesis of 3,4-disubstituted pyridine derivatives with a tert-butyl group . Additionally, the synthesis of optical isomers of a related compound, 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid, was achieved through chiral column chromatography and used in the study of antilipidemic agents .

Molecular Structure Analysis

The molecular structure of tert-butyl substituted pyrazoles, which are structurally similar to the tert-butyl pyrrolidin-3-ylcarbamate, has been studied using X-ray crystallography, NMR, and calorimetric methods. These studies have provided insights into the buttressing effect of the tert-butyl substituent on the molecular conformation .

Chemical Reactions Analysis

The reactivity of tert-butyl carbamate compounds has been explored in various chemical reactions. For example, the enantioselective nitrile anion cyclization to substituted pyrrolidines has been used to synthesize N-tert-butyl-4-arylpyrrolidine-3-carboxylic acid, demonstrating the potential for creating chiral centers . The Kulinkovich–Szymoniak cyclopropanation reaction has also been scaled up for the synthesis of a tert-butyl carbamate derivative, which is an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate compounds have been characterized through various analytical techniques. For instance, the crystal structure and vibrational analysis of tert-butyl N-acetylcarbamate were studied, revealing insights into the molecular packing and interactions within the crystal lattice . Additionally, the characterization of tert-butyl[1-hydroxy-2-methyl-3-(1H-1,2,4-triazol-1-yl)]propan-2-ylcarbamate using 2D heteronuclear NMR experiments provided detailed structural information .

科学的研究の応用

Synthesis and Application in Organic Chemistry

The tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate compound, used as an intermediate in manufacturing lymphocyte function-associated antigen 1 inhibitors, has been synthesized through an efficient and scalable process. The synthesis involves a one-pot, two-step telescoped sequence starting from readily available materials, offering a practical approach to production (Li et al., 2012).

Chemical Properties and Reactivity

tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate has been studied for its reactivity, particularly in Diels-Alder reactions. The compound's structure and reactivity play a significant role in various chemical processes, highlighting its importance in synthetic organic chemistry (Padwa, Brodney, & Lynch, 2003).

Molecular Structure Analysis

The study of 4-tert-butylpyrazoles has provided insights into molecular structures, tautomers, and crystal packing. The research emphasizes the importance of N–H···N hydrogen bonds and the buttressing effect of a 4-tert-butyl substituent in defining the structural properties of such compounds (Trofimenko, Rheingold, Liable-Sands, Claramunt, López, María, & Elguero, 2001).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation. The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do so.

特性

IUPAC Name |

tert-butyl N-[4-(4-methylphenyl)pyrrolidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-17-10-14(13)18-15(19)20-16(2,3)4/h5-8,13-14,17H,9-10H2,1-4H3,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDBWMCGWFKBCFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CNCC2NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393554 |

Source

|

| Record name | tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate | |

CAS RN |

1022605-11-3 |

Source

|

| Record name | tert-butyl 4-p-tolylpyrrolidin-3-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B1307388.png)

![N-[(benzyloxy)carbonyl]-3-methylvaline](/img/structure/B1307389.png)

![(E)-1-(3-methoxyphenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1307399.png)

![(E)-1,1,1-trifluoro-4-{[3-(trifluoromethyl)benzyl]amino}-3-buten-2-one](/img/structure/B1307404.png)